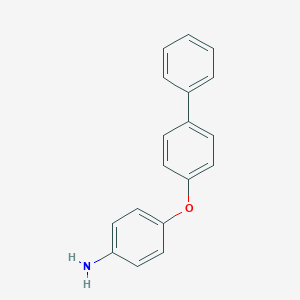

4-(4-Phenylphenoxy)aniline

概要

説明

4-(4-Phenylphenoxy)aniline is an organic compound with the molecular formula C18H15NO It consists of a phenyl group attached to a phenoxy group, which is further connected to an aniline moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenylphenoxy)aniline typically involves the reaction of 4-bromophenyl phenyl ether with aniline in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide. The reaction proceeds via a Buchwald-Hartwig amination mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through similar methods but optimized for larger quantities. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the compound. Additionally, the reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

化学反応の分析

Types of Reactions: 4-(4-Phenylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or sulfonic acid derivatives.

科学的研究の応用

Chemical Applications

Intermediate in Organic Synthesis

4-(4-Phenylphenoxy)aniline serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of polymers and other advanced materials due to its biphenyl structure, which enhances the thermal and mechanical properties of the resulting compounds.

Synthesis Methods

The synthesis typically involves a Buchwald-Hartwig amination reaction between 4-bromophenyl phenyl ether and aniline, using palladium catalysts under mild conditions. This method can be optimized for industrial production through continuous flow reactors to enhance yield and purity.

Biological Applications

Potential Ligand in Biochemical Assays

Research indicates that this compound can function as a ligand, binding to specific proteins or enzymes and modulating their activity. This property is being explored for its implications in drug discovery and development .

Therapeutic Properties

The compound is under investigation for potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its interactions with biological pathways suggest it may have roles in treating conditions such as diabetes mellitus, where related aniline derivatives have shown antihyperglycemic activity .

Industrial Applications

Polymer Production

In the industrial sector, this compound is utilized in the production of high-performance polymers, particularly polyimides known for their exceptional thermal stability. These materials are valuable in high-temperature applications across various industries, including electronics and aerospace.

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex molecules |

| Biochemical Research | Ligand for protein interaction studies |

| Drug Development | Potential therapeutic agent |

| Polymer Chemistry | Monomer for high-performance polymers |

Case Study 1: Antimicrobial Activity

A study synthesized various derivatives of aniline, including those related to this compound, and screened them for antimicrobial activity. The results indicated significant efficacy against common pathogens, suggesting potential applications in antimicrobial formulations .

Case Study 2: Polyimide Development

Research demonstrated that polyimides derived from this compound exhibited remarkable thermal resistance, maintaining integrity at temperatures exceeding 500°C. This characteristic makes them suitable for advanced materials used in aerospace and automotive industries.

作用機序

The mechanism of action of 4-(4-Phenylphenoxy)aniline involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the nature of the target molecule. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways, leading to therapeutic effects.

類似化合物との比較

4-Phenoxyaniline: Lacks the additional phenyl group, resulting in different chemical properties.

4-(4-Methylphenoxy)aniline: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.

4-(4-Chlorophenoxy)aniline:

Uniqueness: 4-(4-Phenylphenoxy)aniline is unique due to the presence of both phenyl and phenoxy groups attached to an aniline moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

生物活性

4-(4-Phenylphenoxy)aniline, an organic compound with the molecular formula C18H15NO, has garnered attention in scientific research for its potential biological activities. This compound features a unique structure comprising a phenyl group attached to a phenoxy group, which is further connected to an aniline moiety. Its synthesis typically involves palladium-catalyzed reactions and has implications in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific molecular targets. In biochemical assays, it can modulate the activity of proteins or enzymes, influencing various cellular pathways. For instance, it may interact with receptors or enzymes involved in disease pathways, leading to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds structurally related to this compound may possess antitumor properties. For example, compounds with similar mechanisms have shown promising results in inhibiting cancer cell proliferation .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes critical for tumor growth and progression. Such inhibition could lead to reduced cell viability in cancerous tissues.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

-

Antitumor Efficacy :

Cell Line Inhibition Rate (%) IC50 (μM) A549 100.07 8.99 HepG2 99.98 6.92 DU145 99.93 7.89 MCF7 100.39 8.26 - Mechanistic Insights :

- Biochemical Pathways :

The synthesis of this compound is typically achieved through a Buchwald-Hartwig amination process involving palladium catalysts under mild conditions. This method allows for the formation of high-purity products suitable for biological evaluation.

Chemical Reactions

The compound is known to undergo several chemical transformations:

- Oxidation : Can be oxidized to form quinone derivatives.

- Reduction : Capable of being reduced to yield various amine derivatives.

- Substitution Reactions : The aromatic rings can participate in electrophilic substitution reactions, leading to diverse derivatives with potential biological activities.

特性

IUPAC Name |

4-(4-phenylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKKUFIMCFTTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984826 | |

| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-69-9 | |

| Record name | 4-([1,1′-Biphenyl]-4-yloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC60932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。